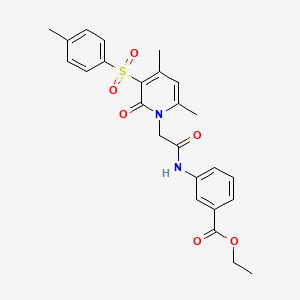

(2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride

Übersicht

Beschreibung

The compound "(2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride" is closely related to the compounds discussed in the provided papers, which focus on the crystal structure and synthesis of similar amino acid derivatives. These compounds are of significant interest due to their roles in methylation, detoxication, antioxidation, and their utility in pharmaceutical and food industries .

Synthesis Analysis

The synthesis of the related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, involves refluxing the acid in acetic acid, followed by cooling, filtration, and allowing the filtrate to evaporate at room temperature to yield colorless single crystals suitable for X-ray analysis . This method could potentially be adapted for the synthesis of "(2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride" by including a methylation step to introduce the methyl group on the indole ring.

Molecular Structure Analysis

The crystal structure of the related compound is monoclinic, with specific lattice parameters detailed in the paper. The indole ring within the structure is essentially planar, and the crystal structure is stabilized by hydrogen bonds, including interactions between protonated nitrogen atoms and various components of the crystal . This information provides a basis for understanding the molecular structure of "(2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride", which would likely exhibit similar planarity in the indole ring and hydrogen bonding patterns.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "(2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride", they do mention the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which are structurally related. These compounds are synthesized by reducing hydroxyimino derivatives with zinc dust and formic acid, avoiding hydrogenolysis of sensitive groups . This suggests that the compound may also be amenable to similar synthetic strategies and could undergo reactions typical of amino acids, such as N-formylation.

Physical and Chemical Properties Analysis

The physical properties of the related compound include the formation of colorless crystals and specific measurements of the crystal lattice . The chemical properties are inferred from the structure, which includes an indole ring and amino acid functionality, indicating that the compound would exhibit both aromatic and amine characteristics. The presence of the methyl group on the indole ring in "(2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride" would likely influence its hydrophobicity and potentially its reactivity compared to the unmethylated analog.

Wissenschaftliche Forschungsanwendungen

Fluorescence Derivatization

- Study: Utilization as a fluorescent derivatising reagent in amino acids for biological assays.

- Findings: Derivatives show strong fluorescence with emissions suitable for biological assays (Frade et al., 2007).

Synthesis and Applications in Pharmaceutical Fields

- Study: Synthesis of bis(indol-3-yl) compounds through iron-catalyzed hydroarylation, useful in pharmaceuticals.

- Findings: Efficient synthesis of bis(indol-3-yl) compounds with high regioselectivity, important in pharmaceutical research (Kutubi & Kitamura, 2011).

Crystal Structure Analysis

- Study: Crystal structure analysis of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate.

- Findings: Analysis revealed the importance of amino acids in methylation, detoxication, and antioxidation, useful in pharmaceutical and food industries (Li, Liang, & Tai, 2009).

Anticancer Activity

- Study: Synthesis of S-glycosyl and S-alkyl derivatives of triazinone compounds, including those derived from (2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid; hydrochloride.

- Findings: Some synthesized compounds showed significant anticancer activities in vitro (Saad & Moustafa, 2011).

Schiff Bases and Corrosion Inhibition

- Study: Schiff bases derived from L-Tryptophan (related to the compound ) used for corrosion inhibition of stainless steel.

- Findings: These Schiff bases showed good inhibition efficiency in acidic environments, indicating potential applications in corrosion prevention (Vikneshvaran & Velmathi, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14;/h2-5,7,10H,6,13H2,1H3,(H,15,16);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHFEVHSOOFMGW-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride | |

CAS RN |

2470280-01-2 | |

| Record name | (2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2507950.png)

![5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2507955.png)

![Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2507956.png)

![5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2507959.png)

![N-[4-[2-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2507960.png)

![N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2507961.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2507968.png)